molecular formula C26H23FN2O5S B2437253 ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate CAS No. 686743-90-8

ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate

Cat. No.: B2437253
CAS No.: 686743-90-8
M. Wt: 494.54
InChI Key: QVNOTSXFZIDSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate is a complex organic compound that features an indole core, a sulfonyl group, and a benzoate ester

Properties

IUPAC Name

ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-2-34-26(31)19-10-12-21(13-11-19)28-25(30)17-35(32,33)24-16-29(23-9-4-3-8-22(23)24)15-18-6-5-7-20(27)14-18/h3-14,16H,2,15,17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNOTSXFZIDSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-[(3-Fluorophenyl)methyl]-1H-indole

The N-1 benzylation of indole is typically achieved via alkylation using 3-fluorobenzyl bromide or chloride under basic conditions.

Procedure ():

  • Dissolve indole (1.0 equiv) in dry DMF under nitrogen.
  • Add NaH (1.2 equiv) and stir at 0°C for 30 min.
  • Introduce 3-fluorobenzyl bromide (1.1 equiv) dropwise and warm to room temperature.
  • After 12 h, quench with ice water and extract with ethyl acetate.
  • Purify via column chromatography (hexane/EtOAc 8:2).

Yield : 75–85% (, analogous method).

Alternative Routes

  • Mitsunobu reaction : Using 3-fluorobenzyl alcohol and diethyl azodicarboxylate (DEAD) with triphenylphosphine ().
  • Copper-catalyzed coupling : For sterically hindered substrates ().

Sulfonation at C-3 of the Indole

Direct Sulfonation with Chlorosulfonic Acid

Procedure ():

  • Dissolve 1-[(3-fluorophenyl)methyl]-1H-indole (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add chlorosulfonic acid (1.5 equiv) dropwise at 0°C.
  • Stir at room temperature for 6 h.
  • Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.
  • Isolate the sulfonyl chloride intermediate.

Intermediate : 1-[(3-Fluorophenyl)methyl]-1H-indole-3-sulfonyl chloride.
Yield : 60–70% (, analogous sulfonation).

Alternative Sulfur Sources

  • Sulfur trioxide–DMF complex : Mild conditions for sensitive substrates ().
  • Thiol oxidation : Using H₂O₂ or oxone to oxidize thioindoles to sulfonates ().

Synthesis of the Sulfonylacetamido Linker

Preparation of Sulfonylacetic Acid

Procedure :

  • Hydrolyze the sulfonyl chloride intermediate (from Step 3.1) with aqueous NaOH (2.0 equiv) at 0°C.
  • Acidify with HCl to pH 2–3 to precipitate sulfonic acid.
  • React with chloroacetic acid in the presence of K₂CO₃ to form sulfonylacetic acid ().

Reaction :
$$
\text{R-SO}2\text{Cl} + \text{ClCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}3} \text{R-SO}2\text{-CH}2\text{COOH} + \text{KCl} + \text{CO}_2
$$
Yield : 80–85% ().

Coupling to Ethyl 4-Aminobenzoate

Amide Bond Formation

Procedure ():

  • Activate sulfonylacetic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DCM.
  • Add ethyl 4-aminobenzoate (1.0 equiv) and stir at room temperature for 12 h.
  • Wash with NaHCO₃ solution, dry, and purify via recrystallization (EtOH/H₂O).

Yield : 70–75% (, analogous amidation).

Alternative Coupling Agents

  • DCC/DMAP : For sterically hindered substrates ().
  • T3P® : Higher yields in polar aprotic solvents ().

Esterification and Final Assembly

Ethyl Ester Formation (If Required)

Procedure :

  • Reflux 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoic acid (1.0 equiv) with ethanol (excess) and H₂SO₄ (cat.) for 6 h.
  • Neutralize with NaHCO₃, extract with EtOAc, and purify.

Note : This step is unnecessary if ethyl 4-aminobenzoate is used directly in Step 5.

Optimization and Challenges

Regioselectivity in Sulfonation

  • C-3 sulfonation is favored due to the electron-rich nature of the indole ring (). Competing sulfonation at C-2 can be minimized using bulky solvents (e.g., DCE) ().

Byproduct Formation

  • Over-sulfonation: Controlled by stoichiometry (≤1.5 equiv ClSO₃H) ().
  • N-Acetylation side reactions: Mitigated using HOBt/EDCl instead of DCC ().

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%) Reference
N-1 Benzylation NaH, 3-fluorobenzyl bromide 85 98
Sulfonation ClSO₃H, DCM, 0°C → RT 70 95
Amide Coupling EDCl/HOBt, DCM 75 97
Alternative Coupling T3P®, DMF 82 99

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole core, due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can yield indole-3-thiols.

Scientific Research Applications

Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate involves its interaction with specific molecular targets. The indole core can bind to various receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. The benzoate ester can facilitate the compound’s transport across cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate is unique due to its combination of an indole core, a sulfonyl group, and a benzoate ester. This combination imparts the compound with a distinct set of chemical and biological properties, making it a versatile candidate for various applications.

Biological Activity

Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities. The presence of a fluorophenyl group and a sulfonamide linkage may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) against specific pathogens have been reported as follows:

Pathogen MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Escherichia coli31.108 - 62.216Disruption of cell membrane integrity
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432Bactericidal action targeting nucleic acid synthesis

The compound has been shown to possess bactericidal effects, with mechanisms involving the inhibition of protein synthesis and interference with nucleic acid production. Additionally, it has demonstrated moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis (SE), suggesting its potential use in treating biofilm-associated infections .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes its anticancer activity:

Cell Line IC50 (μM) Effect
HeLa (cervical cancer)10 - 20Induction of apoptosis
MCF-7 (breast cancer)5 - 15Cell cycle arrest in the G2/M phase
A549 (lung cancer)8 - 12Inhibition of cell proliferation

The compound's mechanism of action in cancer cells appears to involve apoptosis induction and cell cycle arrest, which are critical for preventing tumor growth .

Case Studies

A notable case study involved the evaluation of this compound in a mouse model of bacterial infection. The results indicated a significant reduction in bacterial load in treated mice compared to controls, highlighting the compound's potential as a therapeutic agent against resistant bacterial strains .

Q & A

How can researchers optimize multi-step synthesis protocols to improve yield and purity of ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate?

Methodological Answer:

  • Step 1: Indole Core Formation
    Use Fischer indole synthesis or palladium-catalyzed cross-coupling to construct the indole backbone. Ensure anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation .
  • Step 2: Sulfonylation
    React the indole intermediate with 3-fluorobenzyl sulfonyl chloride in the presence of triethylamine (Et₃N) as a base. Monitor reaction progress via TLC (Rf = 0.5 in 7:3 hexane:EtOAc) .
  • Step 3: Acetamide Coupling
    Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzoate-ethyl ester moiety. Optimize stoichiometry (1.2:1 molar ratio of sulfonylated indole to benzoate derivative) to minimize unreacted starting material .
  • Purification:
    Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Perform ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions. Key signals:
    • Indole H-2 proton at δ 7.8–8.1 ppm (doublet, J = 8 Hz) .
    • Sulfonyl group resonance at δ 3.3–3.5 ppm (singlet) .
  • X-ray Crystallography:
    Grow single crystals via slow evaporation in acetonitrile. Resolve the 3D conformation to validate sulfonyl-indole torsion angles (typically 60–80°) and fluorophenyl spatial orientation .
  • High-Resolution Mass Spectrometry (HRMS):
    Confirm molecular formula (C₂₆H₂₂FN₃O₅S) with <2 ppm error .

How can researchers design enzyme inhibition assays to evaluate the compound’s anticancer potential?

Methodological Answer:

  • Target Selection:
    Prioritize kinases (e.g., PI3K, EGFR) or inflammatory mediators (COX-2) based on structural analogs showing activity .
  • Assay Conditions:
    • Use recombinant enzymes (10–100 nM) in Tris-HCl buffer (pH 7.4) with 1 mM ATP.
    • Incubate with compound (1–100 µM) for 30 min at 37°C .
  • Detection:
    Measure inhibition via fluorescence polarization (FP) or luminescence (e.g., ADP-Glo™). Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
  • Controls:
    Include staurosporine (kinase inhibitor) and celecoxib (COX-2 inhibitor) as positive controls .

How should researchers address contradictory bioactivity data arising from substituent variations in analogs?

Methodological Answer:

  • Systematic SAR Analysis:
    Synthesize analogs with substituent modifications (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and test in parallel assays .
  • Data Normalization:
    Express activity as % inhibition relative to controls to account for batch-to-batch variability .
  • Computational Validation:
    Perform molecular docking (AutoDock Vina) to compare binding affinities. A 4-fluorophenyl group may enhance hydrophobic interactions vs. methoxy’s steric hindrance .

What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling:
    Use Schrödinger’s QikProp to predict logP (2.8–3.5), aqueous solubility (−4.5 to −5.2 logS), and Caco-2 permeability (>50 nm/s) .
  • Molecular Dynamics (MD):
    Simulate blood-brain barrier penetration (Desmond MD Suite) with 100 ns trajectories. Analyze hydrogen bonding with lipid bilayers .
  • Metabolism Prediction:
    Employ CYP450 docking (CYP3A4, CYP2D6) to identify potential oxidation sites (e.g., indole C-5) .

How can researchers design stability studies under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability:
    Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC (C18 column, 220 nm) over 48 hours .
  • Photostability:
    Expose to UV light (320–400 nm) for 24 hours. Check for sulfonyl group decomposition (FT-IR loss of S=O peaks at 1150 cm⁻¹) .
  • Thermal Stability:
    Store at 40°C/75% RH for 4 weeks. Use DSC to detect melting point shifts (>2°C indicates polymorphism) .

What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs?

Methodological Answer:

  • Fragment-Based Design:
    Synthesize truncated analogs (e.g., indole-sulfonyl vs. indole-acetamide) to isolate pharmacophores .
  • Bioisosteric Replacement:
    Replace the ethyl benzoate with methyl or tert-butyl esters to assess steric vs. electronic effects on activity .
  • 3D Pharmacophore Mapping:
    Use Phase (Schrödinger) to align active/inactive analogs and identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.